molecular formula C11H9FN2 B573007 5-(2-Fluorophenyl)pyridin-3-amine CAS No. 1214365-53-3

5-(2-Fluorophenyl)pyridin-3-amine

Cat. No.: B573007
CAS No.: 1214365-53-3
M. Wt: 188.205
InChI Key: INUVPFHHCWNLEQ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)pyridin-3-amine: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)pyridin-3-amine typically involves the introduction of a fluorine atom into the phenyl ring followed by the formation of the pyridine ring. One common method involves the reaction of 2-fluorobenzonitrile with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 5-(2-Fluorophenyl)pyridin-3-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the design of fluorinated analogs of biologically active compounds to enhance their properties.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s ability to form hydrogen bonds and interact with proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects. The compound’s ability to inhibit or activate specific pathways is of particular interest in drug development and biological research.

Comparison with Similar Compounds

    2-Fluoropyridine: Similar in structure but lacks the amine group.

    3-Fluoropyridine: Similar in structure but with the fluorine atom attached to the pyridine ring.

    2-Fluoroaniline: Similar in structure but lacks the pyridine ring.

Uniqueness: 5-(2-Fluorophenyl)pyridin-3-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-11-4-2-1-3-10(11)8-5-9(13)7-14-6-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUVPFHHCWNLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673328
Record name 5-(2-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-53-3
Record name 5-(2-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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